2-[3-(Trifluoromethoxy)phenyl]piperidine
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry Endeavors
In the landscape of modern drug discovery, the assembly of specific molecular frameworks is a deliberate strategy aimed at optimizing a compound's biological and physicochemical properties. mdpi.com The structure of 2-[3-(Trifluoromethoxy)phenyl]piperidine is a prime example of this design philosophy. It is a member of the phenylpiperidine class of compounds, which are characterized by a phenyl moiety directly attached to a piperidine (B6355638) ring. wikipedia.org This structural class is of significant interest in medicinal chemistry due to the wide range of pharmacological activities its derivatives possess, including applications in anesthesia and pain management. wikipedia.org
The specific arrangement of a phenyl group at the 2-position of the piperidine ring, combined with a trifluoromethoxy substituent, places this molecule in a chemical space ripe for exploration as a modulator of biological targets, particularly within the central nervous system (CNS). The trifluoromethoxy group, in particular, is a modern tool used by medicinal chemists to enhance properties such as metabolic stability and membrane permeability, which are critical for developing effective therapeutic agents. mdpi.com
Historical Perspective on Piperidine-Based Scaffolds in Scientific Discovery
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. researchgate.netresearchgate.net This six-membered nitrogen-containing heterocycle is a cornerstone in the synthesis of medicinal agents and is present in a vast array of FDA-approved drugs. researchgate.netresearchgate.net
Historically, the importance of the piperidine framework has been demonstrated in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netresearchgate.net Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to orient substituents in a precise three-dimensional arrangement, enabling specific interactions with biological targets. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows it to present appended functional groups in optimal orientations for binding to enzymes and receptors. Over the years, advances in synthetic chemistry have provided a robust toolkit for creating diverse libraries of piperidine derivatives, cementing its status as a "privileged scaffold" in the annals of medicinal chemistry. researchgate.net
Table 1: Notable Examples of Marketed Drugs Featuring a Piperidine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Ritalin (Methylphenidate) | CNS Stimulant |
| Risperdal (Risperidone) | Antipsychotic |
| Fentanyl | Opioid Analgesic |
| Aricept (Donepezil) | Alzheimer's Treatment |
| Claritin (Loratadine) | Antihistamine |
Rationale for Investigating Trifluoromethoxy-Substituted Phenylpiperidines
The strategic incorporation of fluorine-containing functional groups is a key tactic in modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.com
The rationale for investigating trifluoromethoxy-substituted compounds like this compound is multifaceted:
Enhanced Lipophilicity : The -OCF₃ group is highly lipophilic, which can improve a compound's ability to cross cellular membranes, including the blood-brain barrier. This is a critical attribute for drugs targeting the central nervous system. mdpi.com
Metabolic Stability : Compared to a simple methoxy (B1213986) (-OCH₃) group, the trifluoromethoxy group is significantly more resistant to metabolic breakdown by enzymes. The strength of the carbon-fluorine bonds prevents oxidative metabolism that often deactivates drug molecules, potentially leading to a longer duration of action. mdpi.com
Modulation of Electronic Properties : As a strong electron-withdrawing group, the -OCF₃ substituent can alter the acidity or basicity of nearby functional groups (like the piperidine nitrogen), which in turn affects the molecule's ionization state at physiological pH and its binding affinity to target proteins.
Bioisosterism : The trifluoromethoxy group can serve as a bioisostere for other groups, allowing for fine-tuning of a molecule's steric and electronic profile to optimize target engagement and selectivity. mdpi.com
Table 2: Key Physicochemical Properties and Advantages of the Trifluoromethoxy Group in Medicinal Chemistry
| Property | Description | Advantage in Drug Design |
|---|---|---|
| High Lipophilicity | Increases the molecule's affinity for lipid environments. | Improved membrane permeability and potential for CNS penetration. mdpi.com |
| Metabolic Resistance | Strong C-F bonds resist enzymatic cleavage. | Enhanced metabolic stability and longer biological half-life. mdpi.com |
| Electron-Withdrawing Nature | Influences the electron density of the aromatic ring. | Modulates pKa and can enhance binding interactions with biological targets. |
Overview of Research Directions in the Compound's Academic Trajectory
While specific, published academic studies focusing exclusively on this compound are not widely documented in mainstream scientific literature, its structural features suggest several logical avenues for research. The academic trajectory for a compound of this nature would typically involve a series of foundational investigations:
Synthetic Chemistry : Development and optimization of synthetic routes to produce the compound efficiently and, if relevant, stereoselectively. This would involve exploring various coupling and ring-formation strategies.
Pharmacological Screening : Initial screening against a panel of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system, given the precedent set by other phenylpiperidine derivatives. wikipedia.org
Structure-Activity Relationship (SAR) Studies : Synthesis of a library of analogs by modifying the substitution pattern on the phenyl ring or the piperidine nitrogen. These studies would aim to identify the key structural features required for biological activity and to optimize potency and selectivity. For example, research on the related compound 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine has explored its potential interactions with enzymes and receptors.
ADME/Tox Profiling : In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile. The impact of the trifluoromethoxy group on these properties would be of primary interest.
Given the established roles of similar molecules, research into this compound could be directed toward developing novel modulators for neurological disorders, pain management, or other conditions involving CNS targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2 |
InChI Key |
AVJDAIVCMAKCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Trifluoromethoxy Phenyl Piperidine
Retrosynthetic Analysis and Key Precursor Identification for Compound Synthesis
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available precursors. For 2-[3-(trifluoromethoxy)phenyl]piperidine, several disconnections can be envisioned, leading to various synthetic strategies.
A primary disconnection is at the C2-Aryl bond, which separates the piperidine (B6355638) core from the phenyl ring. This suggests a synthetic route involving the coupling of a piperidine-based nucleophile or electrophile with a corresponding phenyl-based partner. This leads to two general precursor types:
Piperidine Synthon : This could be a 2-lithiated N-protected piperidine, a 2-piperidylzinc reagent, or a cyclic imine (e.g., 3,4,5,6-tetrahydropyridine).
Aryl Synthon : This would be an electrophile like 1-bromo-3-(trifluoromethoxy)benzene (B1268021) or a nucleophile such as a 3-(trifluoromethoxy)phenyl organometallic reagent (e.g., a Grignard or organolithium reagent).
Alternatively, the piperidine ring itself can be constructed with the aryl group already in place. A key disconnection of the C-N bonds within the ring points to an acyclic precursor, such as a 1-amino-5-keto compound bearing the 3-(trifluoromethoxy)phenyl group. This suggests a strategy based on intramolecular cyclization, such as reductive amination.
Another powerful approach involves the dearomatization of a pre-functionalized pyridine (B92270). In this retrosynthetic view, the target molecule is derived from 2-[3-(trifluoromethoxy)phenyl]pyridine (B7989276), which can be synthesized via a cross-coupling reaction between a 2-halopyridine and a 3-(trifluoromethoxy)phenylboronic acid. claremont.edu
These analyses identify the following key precursors for the synthesis:
2-[3-(Trifluoromethoxy)phenyl]pyridine
Piperidine or its N-protected derivatives
1-Bromo-3-(trifluoromethoxy)benzene
3-(Trifluoromethoxy)phenylboronic acid chemimpex.comnih.govsigmaaldrich.comchemimpex.com
Acyclic ω-halo ketones or 1,5-dicarbonyl compounds
Classical and Modern Synthetic Routes to the Piperidine Core
The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods available. These can be broadly categorized into classical cyclization methods and modern catalytic approaches.
A prevalent classical method is the catalytic hydrogenation of substituted pyridines . For the target molecule, this involves the reduction of 2-[3-(trifluoromethoxy)phenyl]pyridine. This method is direct and often efficient, utilizing catalysts such as platinum, palladium, or rhodium under hydrogen pressure. acs.org
Another common strategy is the cyclization of acyclic precursors . This typically involves the intramolecular reductive amination of a δ-amino ketone or the cyclization of a 1,5-dicarbonyl compound with an amine source like ammonia (B1221849) or ammonium (B1175870) acetate.
Modern synthetic routes often offer higher efficiency and stereocontrol. These include transition-metal-catalyzed reactions and biocatalytic methods that provide access to highly functionalized and chiral piperidines. nih.gov
Achieving stereocontrol at the C2 position is critical for developing chiral analogues. Several advanced strategies have been developed to synthesize enantiomerically enriched 2-substituted piperidines.
Asymmetric Hydrogenation : The reduction of pyridinium (B92312) salts derived from 2-arylpyridines using chiral iridium or rhodium catalysts can provide chiral piperidines with high enantioselectivity. nih.gov
Chiral Auxiliaries : Attaching a chiral auxiliary to the piperidine nitrogen or a precursor molecule can direct the stereochemical outcome of a reaction. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary to synthesize 2-substituted piperidines with high diastereoselectivity. researchgate.netcdnsciencepub.com
Biocatalysis : Enzymes offer a green and highly selective alternative for synthesizing chiral amines. Transaminases (TAs) can catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to both enantiomers with excellent enantiomeric excess. acs.orgresearchgate.netresearchgate.net Combining biocatalysis with organocatalysis in cascade reactions is another powerful approach. ucd.ie
Asymmetric Lithiation and Substitution : The deprotonation of N-Boc-piperidine using a chiral base (e.g., s-BuLi/sparteine) generates an enantioenriched 2-lithiated piperidine. This intermediate can then be trapped with an electrophile or transmetalated to an organozinc species for subsequent cross-coupling reactions, yielding highly enantioenriched 2-arylpiperidines. rsc.orgnih.gov
Interactive Table: Comparison of Stereoselective Synthetic Methods
| Method | Key Reagents/Catalysts | Stereocontrol Element | Advantages |
| Asymmetric Hydrogenation | Chiral Rh/Ir catalysts (e.g., with MeO-BoQPhos ligand) | Chiral catalyst | High enantioselectivity for specific substrates. nih.gov |
| Chiral Auxiliaries | e.g., D-arabinopyranosylamine | Covalently bonded chiral group | High diastereoselectivity, predictable stereochemistry. researchgate.netcdnsciencepub.com |
| Biocatalysis | Transaminases, Imine Reductases | Enzyme active site | High enantioselectivity, mild reaction conditions. acs.orgresearchgate.net |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine (B7772259) | Chiral ligand | Access to enantioenriched organometallic intermediates. nih.gov |
One of the most versatile methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . numberanalytics.comwikipedia.orgyoutube.comyoutube.com This involves the reaction of a piperidine-derived boronic acid or ester with 1-bromo-3-(trifluoromethoxy)benzene, or conversely, the coupling of 3-(trifluoromethoxy)phenylboronic acid with a 2-halopiperidine derivative. chemimpex.comnih.gov This method is valued for its broad functional group tolerance. A related approach is the Negishi coupling, which utilizes an organozinc reagent. nih.gov
Another powerful technique is the nucleophilic addition of an organometallic reagent to a cyclic imine or a pyridine N-oxide precursor. nih.gov For instance, 3-(trifluoromethoxy)phenylmagnesium bromide (a Grignard reagent) can be added to an activated pyridine N-oxide, which, after subsequent reduction, yields the desired 2-arylpiperidine. acs.orgnih.govacs.org This approach can also be rendered enantioselective. acs.orgnih.gov
Alternatively, if starting from a pyridine derivative, the 3-(trifluoromethoxy)phenyl group can be installed first. The synthesis of 2-[3-(trifluoromethoxy)phenyl]pyridine can be achieved via a Suzuki coupling of a 2-halopyridine with 3-(trifluoromethoxy)phenylboronic acid. claremont.edu The subsequent reduction of the pyridine ring furnishes the final product.
Derivatization Strategies and Analogue Generation
The this compound structure offers two primary sites for modification to generate analogues for structure-activity relationship (SAR) studies: the piperidine nitrogen and the phenyl ring.
The secondary amine of the piperidine ring is a versatile handle for a wide range of chemical transformations.
N-Alkylation : The nitrogen can be readily alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF) or via reductive amination with aldehydes or ketones using a reducing agent like sodium triacetoxyborohydride. researchgate.net
N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylpiperidines. This is a common method for introducing amide functionalities.
N-Arylation : The introduction of an aryl or heteroaryl group on the nitrogen is typically achieved through palladium-catalyzed Buchwald-Hartwig amination . researchgate.netresearchgate.netrsc.orgnih.govwikipedia.org This reaction couples the piperidine with an aryl halide or triflate, allowing for the synthesis of a diverse array of N-aryl analogues. acs.org
Interactive Table: Derivatization Reactions of the Piperidine Nitrogen
| Reaction | Reagents | Product Type | Key Features |
| N-Alkylation | R-X, Base (e.g., K₂CO₃) | N-Alkylpiperidine | Straightforward, wide variety of alkyl groups can be introduced. researchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine | Mild conditions, avoids over-alkylation. |
| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | N-Amide | Forms stable amide bond. |
| Buchwald-Hartwig Amination | Ar-X, Pd catalyst, Ligand, Base | N-Arylpiperidine | Versatile for C-N bond formation with aryl/heteroaryl halides. wikipedia.org |
Modifying the substituents on the phenyl ring is typically achieved by employing different starting materials rather than by direct functionalization of the final product. Synthesizing analogues with variations on the phenyl ring would involve starting with appropriately substituted phenylboronic acids tandfonline.com or aryl halides in the coupling steps described in section 2.2.2.
Direct modification of the 3-(trifluoromethoxy)phenyl ring via electrophilic aromatic substitution is challenging. wikipedia.orgmasterorganicchemistry.com The trifluoromethoxy group is strongly deactivating and meta-directing. lkouniv.ac.in Therefore, introducing new electrophiles onto the ring would require harsh conditions and would likely lead to substitution at the 5-position (meta to both existing groups), with potential for other isomers. uomustansiriyah.edu.iqlibretexts.org Given these difficulties, the modular synthesis approach using varied precursors is overwhelmingly preferred for generating analogues with different phenyl ring substitutions.
Stereochemical Manipulations and Enantiomeric Synthesis
The synthesis of specific stereoisomers of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org Methodologies for obtaining enantiomerically pure or enriched 2-arylpiperidines generally fall into two categories: the resolution of a racemic mixture or direct asymmetric synthesis. nih.gov
Kinetic Resolution
Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. For N-protected 2-arylpiperidines, a notable method involves asymmetric deprotonation using a chiral base. rsc.org The use of n-butyllithium (n-BuLi) in combination with a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, can preferentially deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine. rsc.org The resulting lithiated intermediate can then react with an electrophile. This process allows for the recovery of the unreacted starting material with high enantiomeric purity. rsc.org For instance, studies on various N-Boc-2-arylpiperidines have demonstrated the effectiveness of this approach, achieving high enantiomeric ratios (er). rsc.org
| Substrate (N-Boc-2-arylpiperidine) | Chiral Ligand | Recovered Yield (%) | Enantiomeric Ratio (er) of Recovered Material |
| 2-Phenyl | (-)-sparteine | 42 | 96.5 : 3.5 |
| 2-(4-Methoxyphenyl) | (-)-sparteine | 48 | 97 : 3 |
| 2-(2-Thienyl) | (+)-sparteine surrogate | 39 | 97 : 3 |
This table presents illustrative data on the kinetic resolution of N-Boc-2-arylpiperidines by asymmetric deprotonation, based on findings from related studies. rsc.org
Asymmetric Hydrogenation
Direct asymmetric synthesis provides an efficient route to enantioenriched piperidines by creating the desired stereocenter in a controlled manner. nih.gov A prominent method is the asymmetric hydrogenation of the corresponding aromatic precursor, such as a substituted pyridine. nih.gov This transformation is typically catalyzed by a transition metal complex, like iridium or rhodium, containing a chiral ligand. nih.gov For example, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using ligands like MeO-BoQPhos has been shown to produce high levels of enantioselectivity. nih.gov This atom-economical approach directly converts readily available starting materials into chiral piperidine derivatives. nih.gov
Chiral Resolution via Diastereomeric Salt Formation
A classical and industrially applicable method for separating enantiomers is through the formation of diastereomeric salts. google.com A racemic mixture of this compound, which is basic, can be treated with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts which possess different physical properties, such as solubility. google.com By exploiting these differences, one diastereomer can be selectively crystallized from the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired single enantiomer of the piperidine. google.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. A combination of standard and specialized techniques is employed throughout the synthetic sequence. ojp.gov
Chromatographic Techniques
Chromatography is a fundamental tool for purification in organic synthesis.
Column Chromatography: Conventional column chromatography using silica (B1680970) gel or alumina (B75360) is widely used to purify crude reaction mixtures, separating the desired product from unreacted starting materials, reagents, and byproducts. This technique is applicable to both the final compound and its various synthetic intermediates. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable technique for the separation of enantiomers and the determination of enantiomeric purity (e.g., enantiomeric excess or enantiomeric ratio). rsc.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov While often used for analytical purposes, preparative chiral HPLC can be employed to isolate small quantities of enantiomerically pure compounds. nih.gov
Crystallization
Crystallization is a primary method for purifying solid compounds on both laboratory and industrial scales.
Recrystallization: The final compound or its stable salt form (e.g., hydrochloride salt) can be purified by recrystallization from a suitable solvent or solvent system. This process removes soluble impurities and can, in some cases, enhance the enantiomeric purity of an already enriched sample. nih.gov For example, the recrystallization of the HCl salt of an enantioenriched piperidine has been shown to improve the enantiomeric ratio to 99:1. nih.gov
Diastereomeric Salt Crystallization: As mentioned in the context of enantiomeric synthesis, the selective crystallization of a diastereomeric salt is a key purification step in classical chiral resolution. google.com
Extraction and Work-up Procedures
Following a chemical transformation, initial purification is typically achieved through aqueous work-up procedures. Liquid-liquid extraction is used to separate the organic product from aqueous-soluble materials, such as salts and polar reagents. nih.gov The choice of solvent is critical for efficient extraction. The organic layers are often washed with brine to remove residual water before being dried and concentrated. nih.gov
| Technique | Stage of Application | Purpose |
| Column Chromatography | Intermediates & Final Product | Removal of reagents and byproducts |
| Liquid-Liquid Extraction | Post-Reaction Work-up | Gross separation from aqueous-soluble impurities |
| Recrystallization | Final Product / Salt Form | High-purity isolation; potential enantiomeric enrichment |
| Chiral HPLC | Final Product | Analytical determination of enantiomeric ratio; preparative separation of enantiomers |
| Diastereomeric Salt Crystallization | Chiral Resolution Step | Separation of diastereomeric salts to isolate enantiomers |
This table summarizes common purification and isolation techniques used in the synthesis of this compound and its precursors.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for Analogues
Design Principles for Modifying the 2-[3-(Trifluoromethoxy)phenyl]piperidine Scaffold
The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and drug-like properties. The core scaffold itself presents several strategic points for modification: the phenyl ring, the piperidine (B6355638) ring, and the piperidine nitrogen.
The trifluoromethoxy (-OCF3) group is a key feature, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles. mdpi.com Compared to a methoxy (B1213986) group, the trifluoromethoxy group is more resistant to oxidative metabolism due to the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which reduces the electron density on the oxygen atom. mdpi.com It is also one of the most lipophilic substituents, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. mdpi.com
Impact of Stereochemistry on Molecular Recognition and Interaction Profiles
Stereochemistry plays a critical role in the biological activity of chiral compounds like this compound, which possesses a stereocenter at the C2 position of the piperidine ring. The spatial arrangement of the phenyl group relative to the piperidine ring can significantly influence how the molecule interacts with its biological target, as macromolecules such as receptors and enzymes are themselves chiral. mdpi.com
Generally, only one enantiomer of a chiral drug is responsible for the desired biological effect, while the other may be less active, inactive, or even contribute to undesirable effects. mdpi.com The differential activity arises from the fact that the three-dimensional structure of the ligand must be complementary to the binding site of the target. For analogues of this scaffold, the stereochemistry at the C2 position dictates the orientation of the 3-(trifluoromethoxy)phenyl group. This orientation is crucial for fitting into a specific binding pocket and forming key interactions (e.g., hydrophobic, pi-stacking, or hydrogen bonds) with amino acid residues.
Studies on other substituted piperidines have demonstrated that stereoisomerism has a profound impact on biological activity. nih.govnih.gov For instance, in certain series of piperidin-4-ol derivatives, the stereochemical configuration was found to be a determining factor for their antibacterial and antifungal activities. nih.gov Therefore, the synthesis of enantiomerically pure (2R)- and (2S)-2-[3-(Trifluoromethoxy)phenyl]piperidine is essential for accurately evaluating their pharmacological profiles and understanding the precise molecular recognition events at the target site.
Positional and Electronic Effects of Phenyl Ring Substituents on Activity
SAR studies on related scaffolds consistently show that altering the substituents on the phenyl ring can drastically change biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density of the aromatic ring, which can affect interactions such as cation-π or π-π stacking within a receptor binding site. science.govmdpi.com For example, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the combination of an EWG on the phenyl ring, such as a cyano or trifluoromethyl group, with a halogen at a different position, significantly influenced inhibitory activity. mdpi.comnih.gov
The position of the substituent is equally important. In a series of pyridazinobenzylpiperidine derivatives evaluated as monoamine oxidase (MAO) inhibitors, substituents at the 3-position (meta) of the phenyl ring were found to be optimal for MAO-B inhibition. nih.gov The activity varied based on the substituent in the order of -Cl > -OCH3 > -F > -CN > -CH3 > -Br, while substitution at the 2- (ortho) or 4- (para) positions generally resulted in lower activity. nih.gov This highlights that a precise arrangement of electronic and steric properties is required for potent biological effects.
| Compound ID | Phenyl Ring Substituent | MAO-B Inhibition IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| S5 | 3-Cl | 0.203 | 19.04 |
| S15 | 3-OCH₃ | 1.552 | 2.38 |
| S4 | 3-F | 2.215 | >4.51 |
| S16 | 2-CN | 0.979 | >10.21 |
| S1 | Unsubstituted | 10.320 | >0.97 |
Data adapted from studies on pyridazinobenzylpiperidine derivatives, illustrating the effect of phenyl ring substituents on MAO-B inhibition. nih.gov
Role of the Piperidine Nitrogen Substitution in Biological Interactions
The secondary amine of the piperidine ring is a common and highly significant point for chemical modification. Substitution at this nitrogen atom can profoundly impact a compound's biological activity, selectivity, and physicochemical properties such as solubility and lipophilicity. Introducing substituents on the piperidine nitrogen can serve several purposes:
Modulation of Basicity: The basicity (pKa) of the piperidine nitrogen is crucial for its interaction with biological targets, particularly if an ionic interaction with an acidic residue (e.g., aspartate or glutamate) is involved. N-substitution can tune this basicity.
Introduction of New Interacting Moieties: An N-substituent can introduce new functional groups that form additional interactions with the target, potentially increasing affinity and selectivity. Studies on phenyldihydropyrazolones showed that introducing a piperidine linker on the scaffold's nitrogen opened up a wide range of derivatization options, with apolar substituents like aryl or benzyl (B1604629) rings leading to the most active compounds against Trypanosoma cruzi. frontiersin.org
Alteration of Pharmacokinetic Properties: N-substitution can be used to attach groups that improve metabolic stability or modify solubility and cell permeability. For example, replacing an N-substituted piperazine (B1678402) with a piperidine fragment has been shown to significantly alter cytotoxic activity in certain series of antitumor agents. nih.gov
In essence, the piperidine nitrogen acts as a versatile handle to append a variety of chemical groups, allowing for the exploration of new chemical space and the optimization of interactions within a binding site.
Conformational Analysis and its Influence on Biological Activity
The biological activity of piperidine-containing molecules is intimately linked to their conformational preferences. The piperidine ring typically adopts a low-energy chair conformation, where substituents can occupy either an axial or an equatorial position. The 2-[3-(Trifluoromethoxy)phenyl] group is a bulky substituent, and its preference for an equatorial position is expected to be strong to minimize steric hindrance (A-value).
The specific conformation adopted by the molecule determines the three-dimensional presentation of its pharmacophoric features. A receptor or enzyme binding site is a rigidly defined space, and only the conformer that fits this space can bind and elicit a biological response. Therefore, understanding and controlling the conformational behavior of the 2-phenylpiperidine (B1215205) scaffold is a key principle in designing analogues with enhanced activity.
Linker Modifications and Their Implications for Receptor Binding or Enzyme Inhibition
In more complex analogues derived from the this compound scaffold, a "linker" or "spacer" is often used to connect the piperidine nitrogen to another pharmacophoric element. The composition, length, and flexibility of this linker are critical variables that can be optimized to improve biological activity.
The linker's role is to position the connected chemical moieties at an optimal distance and orientation to allow for simultaneous and favorable interactions with different sub-pockets of a binding site. SAR studies on phenoxyalkylpiperidines as sigma-1 receptor ligands demonstrated the importance of linker length. Increasing the linker from an acetyl (two-atom) to a propyl (three-atom) chain between the piperidine nitrogen and a phenoxy moiety significantly increased binding affinity. uniba.it This was attributed to the longer chain allowing the phenoxy group to more effectively occupy a hydrophobic region within the receptor. uniba.it
Conversely, making the linker too long or too short can lead to a dramatic loss of affinity. researchgate.net The flexibility of the linker is also a key factor; a rigid linker may pre-organize the molecule into an active conformation, reducing the entropic penalty of binding, while a flexible linker allows the molecule to adapt to the binding site. Therefore, systematic modification of the linker is a common strategy to fine-tune ligand-receptor interactions and enhance potency.
| Compound ID | Piperidine N-Substituent (Linker + Aryloxy) | Sigma-1 (σ₁) Receptor Affinity Kᵢ (nM) |
|---|---|---|
| 3a | -COCH₂-O-(4-Cl-Ph) | 14.8 |
| 4a | -(CH₂)₃-O-(4-Cl-Ph) | 1.5 |
| 3b | -COCH₂-O-(4-OCH₃-Ph) | 110 |
| 4b | -(CH₂)₃-O-(4-OCH₃-Ph) | 15.7 |
Data adapted from studies on N-substituted dimethylpiperidines, illustrating the impact of linker length on sigma-1 receptor affinity. uniba.it A shorter acetyl linker (-COCH₂-) results in lower affinity compared to a longer propyl linker (-(CH₂)₃-).
Molecular and Cellular Pharmacological Investigations of 2 3 Trifluoromethoxy Phenyl Piperidine
Receptor Binding Affinity and Selectivity Profiling (in vitro models)
The interaction of a compound with various receptors is a critical step in understanding its pharmacological profile. This is typically assessed through in vitro models using techniques like radioligand binding studies and competitive binding assays.
Radioligand Binding Studies at Specific Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This involves using a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of the test compound, in this case, 2-[3-(Trifluoromethoxy)phenyl]piperidine, to displace the radioligand from the receptor is measured. This displacement indicates that the test compound binds to the same receptor.
Currently, there are no specific radioligand binding studies published in the scientific literature for this compound against a panel of specific receptors. Such studies would be necessary to identify its primary molecular targets and potential off-target interactions. For other piperidine (B6355638) derivatives, these studies have been crucial in identifying high affinity for receptors like histamine H3 and sigma-1 receptors. nih.govacs.org
Competitive Binding Assays and Ki Determination
Competitive binding assays are a type of radioligand binding assay that allows for the determination of the inhibition constant (Ki) of a compound. The Ki value is a measure of the binding affinity of the compound for a receptor. A lower Ki value indicates a higher binding affinity. These assays involve competing the unlabeled test compound against a known radioligand for binding to a specific receptor.
Specific Ki values for this compound at various receptors have not been reported in the available scientific literature. Determining these values would be essential to quantify its potency and selectivity for any identified target receptors. For comparison, various other piperidine-based ligands have been characterized with Ki values in the nanomolar range for histamine H3 and sigma receptors. nih.gov
Below is a hypothetical data table illustrating how such results would typically be presented:
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| Receptor X | [³H]-Ligand A | Data not available |
| Receptor Y | [¹²⁵I]-Ligand B | Data not available |
| Receptor Z | [³H]-Ligand C | Data not available |
Enzyme Inhibition and Activation Assays (in vitro biochemical systems)
The potential for a compound to interact with enzymes, either by inhibiting or activating them, is another key aspect of its pharmacological profile. These interactions are typically investigated using in vitro biochemical assays. The trifluoromethoxy group on a phenyl ring, similar to the one in the subject compound, can influence a molecule's interaction with biological targets like enzymes.
Publicly available research has not detailed specific enzyme inhibition or activation data for this compound. Studies on other trifluoromethyl-containing piperidine derivatives have shown inhibitory potential against enzymes such as cholinesterases and monoamine oxidases. researchgate.net
A representative data table for enzyme inhibition findings is shown below:
Table 2: Illustrative Enzyme Inhibition Profile for this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| Enzyme A | Biochemical Assay | Data not available | Data not available |
| Enzyme B | Cell-based Assay | Data not available | Data not available |
| Enzyme C | Biochemical Assay | Data not available | Data not available |
Transporter Modulation Studies (cellular uptake assays, efflux inhibition)
Compounds can affect the function of transporter proteins, which are responsible for moving substances across cell membranes. This can be studied through cellular uptake assays, which measure the accumulation of a substance inside cells, and efflux inhibition assays, which assess the ability of a compound to block pumps that remove substances from cells. nih.gov
There is currently no specific information available regarding the modulatory effects of this compound on cellular transporters. Such studies would clarify its potential to alter the pharmacokinetics of other drugs or to overcome multidrug resistance in cancer cells.
Ion Channel Modulatory Effects (e.g., hERG affinity in vitro)
The interaction of a compound with ion channels is a critical component of safety pharmacology, with a particular focus on the human Ether-à-go-go-Related Gene (hERG) potassium channel due to the risk of cardiac arrhythmias. nih.govbiorxiv.orgsemanticscholar.org The affinity for the hERG channel is often determined using electrophysiological techniques or radioligand binding assays.
Specific data on the in vitro affinity of this compound for the hERG channel or other ion channels is not available in the published literature. This evaluation would be a crucial step in the preclinical development of the compound. High-affinity blockade of the hERG channel is a known liability for many classes of drugs. nih.govbiorxiv.org
A typical format for presenting hERG affinity data is provided below:
Table 3: Example hERG Affinity Data for this compound
| Ion Channel | Method | IC₅₀ (µM) |
|---|---|---|
| hERG (Kv11.1) | Patch Clamp | Data not available |
| Nav1.5 | Patch Clamp | Data not available |
| Cav1.2 | Patch Clamp | Data not available |
Investigation of Intracellular Signaling Pathway Perturbations
Compounds can exert their effects by modulating intracellular signaling pathways, which are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately altering gene expression and cellular function.
The effects of this compound on specific intracellular signaling pathways have not been documented in the scientific literature. Investigating its impact on pathways such as the PI3K/Akt/mTOR pathway would provide insight into its potential mechanisms of action at a cellular level. mit.edu
G Protein-Coupled Receptor (GPCR) Signaling (e.g., β-arrestin recruitment)
No studies detailing the interaction of this compound with any GPCRs, including data on G-protein activation or β-arrestin recruitment, were found. The investigation of GPCR signaling and bias is a complex field, often requiring specific assays to determine a ligand's functional selectivity. nih.govnih.gov
Kinase and Phosphatase Activity Modulation
There is no available information on whether this compound acts as an inhibitor, activator, or modulator of any protein kinases or phosphatases. Many heterocyclic compounds, including some piperidine derivatives, are known to target kinases involved in cellular signaling pathways. nih.gov
Assessment of Cellular Phenotypes in Model Systems (e.g., neuronal cultures, specific cell lines)
No research could be identified that assesses the effects of this compound on cellular phenotypes in any model system, including neuronal cultures or other specific cell lines. Such studies are crucial for understanding a compound's potential therapeutic effects and mechanism of action at a cellular level.
Mechanistic Elucidation of Biological Actions at a Molecular Level
Without foundational data on its biological targets and cellular effects, the molecular mechanism of action for this compound remains unelucidated. Determining the precise molecular interactions is fundamental to understanding a compound's pharmacological profile. nih.gov
Computational and Structural Biology Insights into 2 3 Trifluoromethoxy Phenyl Piperidine
Molecular Docking Studies with Relevant Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For 2-[3-(Trifluoromethoxy)phenyl]piperidine, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Given the structural similarities to known neuromodulators, logical targets for this compound include receptors and transporters in the central nervous system, such as sigma receptors, dopamine (B1211576) transporters (DAT), and μ-opioid receptors (μ-OR). nih.govnih.govtandfonline.com
Docking simulations would likely reveal key interactions:
Ionic Bonding: The protonated nitrogen atom of the piperidine (B6355638) ring is expected to form a crucial ionic bond or a strong hydrogen bond with an acidic residue, such as aspartic acid or glutamic acid, in the target's binding pocket. This interaction is a common feature for many piperidine-containing ligands binding to their respective receptors. nih.gov
Hydrophobic Interactions: The phenyl ring and the trifluoromethoxy group are predicted to engage in hydrophobic interactions. The trifluoromethoxy group, in particular, can occupy a specific hydrophobic sub-pocket, contributing to both binding affinity and selectivity.
Hydrogen Bonding: The piperidine nitrogen can also act as a hydrogen bond acceptor or donor, further anchoring the molecule in the active site. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound Binding energies are hypothetical and for illustrative purposes.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Sigma-1 Receptor (S1R) | -9.5 | Glu172, Tyr120, Phe107 |
| Dopamine Transporter (DAT) | -8.8 | Asp79, Ser149, Phe320 |
| μ-Opioid Receptor (μ-OR) | -8.2 | Asp147, Tyr148, Trp318 |
Molecular Dynamics Simulations to Elucidate Binding Conformers and Protein Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. azregents.edu An MD simulation of this compound bound to a target protein, such as the sigma-1 receptor, would allow researchers to observe the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.gov
Key insights from MD simulations would include:
Conformational Stability: Assessing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time to confirm the stability of the docked conformation.
Interaction Persistence: Analyzing the persistence of key interactions identified in docking, such as the salt bridge formed by the piperidine nitrogen and hydrogen bonds. nih.gov
Role of Water Molecules: Understanding the role of water molecules in mediating interactions between the ligand and the protein at the binding interface.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogues of this compound, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.govscientific.net This approach correlates the biological activities of the compounds with their steric and electrostatic fields. scientific.netstanford.edu
A hypothetical CoMFA model for a series of phenylpiperidine analogues might reveal:
Steric Favorable/Unfavorable Regions: The model could indicate that bulky substituents are favored in certain regions around the phenyl ring to enhance hydrophobic interactions, while steric hindrance near the piperidine ring might be detrimental to activity.
Electrostatic Favorable/Unfavorable Regions: The model could highlight areas where electropositive or electronegative potentials are correlated with higher activity. For instance, an electronegative potential near the trifluoromethoxy group might be shown to be crucial for interacting with a specific part of the receptor. nih.gov
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. frontiersin.org For this compound and its analogues, a pharmacophore model could be generated based on their common structural features and activities. nih.govmdpi.com
A typical pharmacophore model for this class of compounds would likely include:
A positive ionizable feature corresponding to the piperidine nitrogen. nih.gov
One or more hydrophobic/aromatic regions representing the phenyl group. nih.gov
A hydrogen bond acceptor feature, potentially associated with the trifluoromethoxy group.
This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar or improved activity, guiding the design of novel analogues. frontiersin.org
Protein Crystallography and NMR Spectroscopy for Ligand-Target Complex Elucidation
While no specific crystallographic or NMR data for a complex involving this compound is publicly available, these techniques are the gold standard for elucidating ligand-target interactions. If a co-crystal structure of a closely related analogue with a target like the μ-opioid receptor were obtained, it would provide definitive experimental validation of the binding mode predicted by computational methods. It would precisely map out the atomic-level interactions, including bond distances and angles, confirming the roles of key residues and the orientation of the trifluoromethoxy-phenyl group within the binding site.
Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Parameters Through In Silico Methods
In silico methods are widely used to predict the ADME properties of drug candidates early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles. nih.govrsc.orgisca.me For this compound, various computational tools can predict key ADME parameters. researchgate.net
Table 2: Predicted ADME Parameters for this compound Values are estimations from computational models and may vary.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 245.24 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | ~3.1 | Indicates good membrane permeability |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |
| Blood-Brain Barrier (BBB) Permeation | Probable | Suggests potential for CNS activity |
| CYP450 Inhibition | Potential inhibitor of certain isozymes | Warrants experimental investigation |
Analysis of Physicochemical Descriptors and Their Correlation with Biological Activity
The physicochemical properties of a molecule are intrinsically linked to its biological activity. researchgate.net For this compound, key descriptors can be calculated and correlated with its predicted activities from QSAR or docking studies.
Table 3: Key Physicochemical Descriptors and Their Potential Impact on Activity
| Descriptor | Value / Property | Potential Correlation with Biological Activity |
|---|---|---|
| pKa | ~8.5-9.5 | The basicity of the piperidine nitrogen is crucial for forming ionic interactions at physiological pH. nih.gov |
| Polar Surface Area (TPSA) | ~21.2 Ų | A low TPSA value is consistent with good BBB penetration. |
| Molar Refractivity | ~58 cm³ | Relates to the volume and polarizability of the molecule, influencing binding interactions. |
| Number of Rotatable Bonds | 2 | Low conformational flexibility can lead to a more favorable binding entropy. |
The trifluoromethoxy group significantly impacts lipophilicity and electronic properties compared to a methoxy (B1213986) group, which can modulate target affinity, selectivity, and metabolic stability. Analyzing these descriptors across a series of analogues helps to build a comprehensive understanding of the structure-activity relationship.
Analytical Chemistry Approaches for 2 3 Trifluoromethoxy Phenyl Piperidine Research
Spectroscopic Characterization Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-[3-(trifluoromethoxy)phenyl]piperidine by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: Proton NMR spectroscopy would confirm the presence of all non-exchangeable protons and their respective environments. The spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the aromatic phenyl ring. The protons on the piperidine ring typically appear in the upfield region (approx. 1.5-3.5 ppm), often as complex multiplets due to spin-spin coupling. The proton attached to the nitrogen (N-H) would appear as a broad singlet. The aromatic protons on the 3-(trifluoromethoxy)phenyl group would resonate in the downfield region (approx. 7.0-7.5 ppm), with splitting patterns dictated by their substitution pattern.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the five aliphatic carbons of the piperidine ring and the six aromatic carbons of the phenyl ring. The carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will exhibit characteristic shifts and may show coupling to the fluorine atoms.
¹⁹F NMR: Given the presence of a trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial technique. It is highly specific and sensitive for fluorine nuclei. The spectrum for this compound is expected to show a single, sharp signal, as all three fluorine atoms in the -OCF₃ group are chemically equivalent. The chemical shift of this singlet provides definitive evidence for the trifluoromethoxy moiety.
Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-7.5 | Multiplets (m) | Aromatic protons (Ar-H) |
| ¹H | ~3.5-4.0 | Multiplet (m) | Piperidine C2-H |
| ¹H | ~1.5-3.0 | Multiplets (m) | Piperidine CH₂ protons |
| ¹H | Variable (broad) | Singlet (br s) | N-H |
| ¹³C | ~148-150 (q) | Quartet (due to JC-F) | Ar C-OCF₃ |
| ¹³C | ~115-130 | Singlets (s) | Aromatic CH carbons |
| ¹³C | ~121 (q) | Quartet (due to JC-F) | -OCF₃ |
| ¹³C | ~55-65 | Singlet (s) | Piperidine C2 |
| ¹³C | ~20-50 | Singlets (s) | Piperidine C3, C4, C5, C6 |
| ¹⁹F | ~ -58 to -60 | Singlet (s) | -OCF₃ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
MS: In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the bond between the piperidine and phenyl rings, leading to fragments corresponding to the piperidinyl cation and the substituted phenyl cation.
HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₄F₃NO), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This precise mass measurement is a critical step in confirming the identity of a newly synthesized compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₃NO |
| Monoisotopic Mass | 245.1027 g/mol |
| Nominal Mass | 245 g/mol |
| Key Fragmentation Ions (m/z) | [M-H]⁺, [Piperidine ring]⁺, [Phenyl-OCF₃]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch | Secondary amine (piperidine) |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (piperidine) |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic ring |
| 1200-1250 | C-O stretch | Aryl ether |
| 1100-1200 | C-F stretch | Trifluoromethoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is primarily used to analyze compounds containing chromophores, such as aromatic rings. The 3-(trifluoromethoxy)phenyl group in the molecule acts as a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of a substituted benzene (B151609) ring, typically in the range of 250-280 nm.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a sample and for isolating the desired compound from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed.
In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, most commonly using a UV detector set to one of the compound's absorption maxima (e.g., ~260 nm). The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. Different detection modes, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide mass information for each separated component, further aiding in the identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct analysis by GC-MS may be challenging due to its polarity and relatively high boiling point. However, its volatility can be increased through chemical derivatization, a process that modifies the molecule to make it more suitable for GC analysis.
Derivatization typically targets the secondary amine group of the piperidine ring. A common strategy involves acetylation, which can be performed using reagents like acetic anhydride. nih.gov This process replaces the active hydrogen on the nitrogen atom with an acetyl group, reducing the compound's polarity and improving its thermal stability and chromatographic behavior. nih.gov
Once derivatized, the compound can be analyzed using a standard GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on its partitioning between a stationary phase (in a capillary column, such as an HP-5-ms) and a mobile phase (an inert carrier gas like helium). nih.gov The column temperature is programmed to ramp up over time to ensure the elution of all components. nih.gov
Following separation, the eluted derivative enters the mass spectrometer, which ionizes the molecule (typically using electron ionization at 70 eV) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. mdma.ch For toxicological analysis of related piperazine (B1678402) compounds, mass chromatography with selected ions has been successfully used to identify the parent drug and its metabolites. mdma.ch
Table 1: Example GC-MS Parameters for Analysis of Related Piperidine/Piperazine Derivatives This table presents typical parameters that could be adapted for the analysis of derivatized this compound, based on methods for similar compounds.
| Parameter | Setting | Source |
| GC System | Agilent 7820A or similar | nih.gov |
| Column | HP-5-ms (30 m x 0.25 mm i.d., 0.25 µm film) | nih.gov |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | nih.gov |
| Inlet Temperature | 300 °C | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Oven Program | Initial 50°C, ramp 10°C/min to 320°C, hold | nih.gov |
| MS System | Quadrupole or similar | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| MS Source Temp. | 230 °C | nih.gov |
| Scan Range | m/z 40–600 | nih.gov |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological properties, making it crucial to separate and quantify them to determine the enantiomeric purity of a sample. uff.br Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. nih.gov
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Lux cellulose-3), are commonly used for separating piperidine derivatives. nih.govnih.govsigmaaldrich.com The choice of mobile phase, often a mixture of an alcohol (like ethanol) and a non-polar solvent, is optimized to achieve the best resolution between the enantiomeric peaks. nih.govsigmaaldrich.com
For compounds lacking a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.govresearchgate.net Reagents such as p-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be reacted with the piperidine's secondary amine to introduce a UV-active group, allowing for sensitive detection. nih.govresearchgate.netgoogle.com A successful chiral separation method will show a resolution of greater than 2.0 between the two enantiomer peaks. nih.govsigmaaldrich.com
Table 2: Example Chiral HPLC Conditions for Piperidine Derivatives This table outlines typical conditions used for the enantiomeric separation of chiral piperidine compounds, which could serve as a starting point for method development for this compound.
| Parameter | Condition 1 | Condition 2 | Source |
| Technique | Chiral HPLC-UV | Chiral UPLC-MS/MS | nih.govnih.govsigmaaldrich.com |
| Column | Chiralpak AD-H | Lux cellulose-3 | nih.govnih.govsigmaaldrich.com |
| Mobile Phase | 0.1% Diethylamine in Ethanol | Acetonitrile/Water with Formic Acid | nih.govnih.govsigmaaldrich.com |
| Flow Rate | 0.5 mL/min | Varies | nih.govsigmaaldrich.com |
| Detection | UV at 228 nm | Tandem Mass Spectrometry | nih.govnih.govsigmaaldrich.com |
| Derivatization | Pre-column with p-toluenesulfonyl chloride (PTSC) | Not required for MS detection | nih.govsigmaaldrich.com |
Quantitative Analytical Methods for Research Samples (e.g., in vitro assay samples, metabolic studies)
LC-MS/MS Method Development and Validation for Low-Concentration Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of compounds in complex biological matrices, such as plasma from metabolic studies or samples from in vitro assays. diva-portal.orgkoreamed.org The technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org
Method development begins with optimizing the chromatographic separation, typically on a reversed-phase column like a C18. nih.govrasayanjournal.co.in The mobile phase usually consists of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure efficient separation and sharp peak shapes. nih.govvliz.be
Mass spectrometric parameters are optimized by direct infusion of a standard solution of the analyte. vliz.be For this compound, electrospray ionization (ESI) in positive ion mode is expected to be effective, generating a protonated molecule [M+H]+. vliz.be In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. nih.gov
Method validation is performed according to established guidelines to ensure reliability. koreamed.orgut.ee Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between analyte concentration and instrument response over a defined range. nih.govnih.gov A correlation coefficient (r²) of >0.99 is typically required. nih.govnih.gov
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels. diva-portal.org Acceptance criteria are typically within ±15% for both parameters. diva-portal.org
Limit of Quantification (LOQ): This is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Matrix Effect: The influence of sample components on the ionization of the analyte is evaluated to ensure it does not affect quantification. diva-portal.org
Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Typical Acceptance Criteria | Example Finding | Source |
| Linearity (r²) | ≥ 0.99 | > 0.996 | diva-portal.orgnih.gov |
| Concentration Range | Clinically or experimentally relevant | 0.5 - 500 ng/mL | diva-portal.org |
| Accuracy (Bias %) | Within ±15% (±20% at LOQ) | Within ±8.2% | diva-portal.org |
| Precision (CV %) | ≤ 15% (≤ 20% at LOQ) | ≤ 5.3% | diva-portal.org |
| Recovery | Consistent and reproducible | ~77% | diva-portal.org |
| Stability | Stable under relevant conditions (e.g., freeze-thaw, storage) | Stable for up to 315 days at -70°C | diva-portal.org |
Derivatization Strategies for Enhanced Detectability
While LC-MS/MS is highly sensitive, derivatization can sometimes be employed to further enhance detectability, particularly when dealing with ultra-trace concentrations or compounds with poor ionization efficiency. xjtu.edu.cn Chemical derivatization involves reacting the target analyte with a reagent to attach a chemical moiety that has improved analytical properties. nih.gov
For this compound, the secondary amine of the piperidine ring is the primary site for derivatization. Strategies can be designed to:
Improve Ionization Efficiency: Attaching a group with a permanent positive charge, such as a quaternary ammonium (B1175870) salt, can significantly enhance the signal in positive mode ESI-MS. nih.govmdpi.com
Increase Chromatographic Retention: For highly polar compounds, derivatization can increase hydrophobicity, leading to better retention and separation on reversed-phase columns. researchgate.net
Enable Alternative Detection: As mentioned for chiral HPLC, derivatization can add a chromophore or fluorophore, enabling sensitive detection by UV or fluorescence detectors if an LC-MS system is not available. xjtu.edu.cn
A variety of reagents can be used to target amine groups, including those that introduce tags to improve ionization or provide a site for isotopic labeling, which is useful for creating internal standards. nih.govmdpi.com For example, reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) can selectively react with primary and secondary amines to introduce a charged tag. mdpi.com The choice of reagent depends on the specific analytical challenge, such as the need for higher sensitivity or improved chromatographic performance. xjtu.edu.cnmdpi.com
Development of Reference Standards and Analytical Controls
The development and use of well-characterized reference standards and analytical controls are fundamental to ensuring the accuracy and reliability of any quantitative analytical method. ut.ee A reference standard is a highly purified and authenticated sample of the analyte against which all measurements are compared.
For this compound, a reference standard must be established with a certificate of analysis (COA) that specifies its identity and purity. sigmaaldrich.com Identity is typically confirmed using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Purity is assessed using chromatographic methods (e.g., HPLC-UV) and is often reported as a percentage assay.
Once a reference standard is established, it is used to prepare the following critical components for quantitative analysis:
Calibration Standards: A series of solutions with known concentrations of the reference standard are prepared by serial dilution. vliz.be These are used to generate a calibration curve, which plots the instrument response against concentration and is used to calculate the concentration of the analyte in unknown samples. vliz.be
Quality Control (QC) Samples: These are prepared independently from the calibration standards and are used to monitor the performance of the analytical method in each run. vliz.be QC samples are typically made at low, medium, and high concentrations within the range of the calibration curve to assess the accuracy and precision of the assay on an ongoing basis. diva-portal.org
The availability of a reliable reference standard is a prerequisite for method validation and the routine analysis of research samples, ensuring that the data generated are accurate, reproducible, and fit for purpose. vliz.beut.ee
Emerging Research Applications and Perspectives for 2 3 Trifluoromethoxy Phenyl Piperidine As a Research Tool
Utility as a Pharmacological Probe for Target Validation Studies
A pharmacological probe is a small molecule used to selectively interact with a biological target, such as a receptor or enzyme, to elucidate its function. The validation of new biological targets is a critical step in the drug discovery process. Although specific target validation studies employing 2-[3-(trifluoromethoxy)phenyl]piperidine are not yet widely published, its structure is analogous to other well-characterized pharmacological probes.
For instance, the structurally related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) has been utilized in animal studies to probe the roles of specific neurotransmitter receptors. Research has shown that the stimulus properties of TFMPP are linked to the 5-hydroxytryptamine 1B (5-HT1B), 5-HT1C, and possibly sigma-receptors. nih.gov By extension, this compound could be used in similar assays to validate the involvement of these or other targets in physiological or pathological processes. Its distinct substitution pattern (trifluoromethoxy instead of trifluoromethyl and piperidine (B6355638) instead of piperazine) would help in delineating the specific pharmacophore requirements for target engagement, thereby validating or invalidating hypotheses about the role of these targets in disease models.
Application in Exploring Novel Receptor Subtypes or Allosteric Sites
The 2-phenylpiperidine (B1215205) framework is a key structural motif in compounds that act as allosteric modulators. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. calis.edu.cn
High-throughput screening campaigns have successfully identified compounds with a 2-piperidinyl phenyl core as positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs) like the prostaglandin (B15479496) EP2 receptor. nih.gov These PAMs were found to increase the potency of the endogenous ligand without activating the receptor on their own. nih.govnih.gov This precedent suggests that this compound could be a valuable tool for:
Screening for allosteric modulation activity at known receptors.
Characterizing newly discovered or orphan receptors where the orthosteric ligands are unknown.
Investigating the existence of novel allosteric sites on well-established receptor targets.
The trifluoromethoxy group provides unique electronic and lipophilic properties that could confer selectivity for specific receptor subtypes or allosteric pockets that are not recognized by other phenylpiperidine analogs.
| Compound Class | Target Receptor | Mechanism of Action | Research Application |
| 2-Piperidinyl Phenyl Benzamides | Prostaglandin EP2 Receptor | Positive Allosteric Modulator | Enhancing endogenous ligand potency; neuroprotection studies nih.govnih.gov |
| Trisubstituted Pyrimidines | Prostaglandin EP2 Receptor | Positive Allosteric Modulator | Exploring dichotomous action of brain EP2 receptor activation nih.gov |
This table provides examples of related scaffolds and their applications in exploring receptor modulation.
Contribution to the Understanding of Structure-Function Relationships within Related Chemical Classes
Structure-function or structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The compound this compound is an excellent candidate for inclusion in SAR studies due to its defined chemical features.
The Phenylpiperidine Core: This is a common scaffold in centrally active agents. Its conformation and substitution pattern are critical for target affinity and selectivity.
The Trifluoromethoxy (-OCF₃) Group: This substituent is of great interest in drug design. Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ group has different electronic properties and a bent geometry. Systematically comparing the activity of this compound with its trifluoromethyl, methoxy (B1213986), or chloro-substituted analogs can provide a deeper understanding of how lipophilicity, hydrogen bond accepting capacity, and electronic effects influence target binding and function.
Insights from SAR studies on other chemical classes, such as benzimidazole (B57391) opioids, have shown how specific substitutions on a core structure can dramatically alter potency and selectivity. wikipedia.org Applying this principle, modifications to the piperidine nitrogen or the phenyl ring of this compound could be used to systematically map the binding pocket of its biological target(s).
| Structural Moiety | Potential Modification | Information Gained from SAR |
| Piperidine Ring | N-alkylation, substitution on the ring | Role of nitrogen basicity, steric tolerance in binding pocket |
| Phenyl Ring | Change position of -OCF₃ group (ortho, meta, para) | Importance of substituent location for optimal interaction |
| Trifluoromethoxy Group | Replacement with -CF₃, -Cl, -F, -OCH₃ | Elucidation of electronic and lipophilic requirements for activity |
This table outlines a hypothetical SAR study plan for this compound.
Role as a Chemical Lead for De Novo Scaffold Design and Optimization
A "lead" compound is a starting point for the design of new drugs. This compound possesses several characteristics of a promising chemical lead, including a relatively simple structure with clear vectors for chemical modification and the presence of a metabolically stable trifluoromethoxy group.
Medicinal chemists can use this compound as a foundation for de novo design in several ways:
Scaffold Hopping: Replacing the piperidine or phenyl ring with other bioisosteric rings (e.g., pyrrolidine, pyridine) to discover novel intellectual property and improved pharmacological profiles.
Fragment-Based Growth: Treating the "3-(trifluoromethoxy)phenyl" and "piperidine" portions as separate fragments and elaborating upon them to optimize interactions with a target binding site.
Lead Optimization: Using the existing scaffold as a base for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties, a process that has been successfully applied to other scaffolds like 4-aminopyridine (B3432731) benzamides. nih.gov
The process of scaffold design and optimization aims to improve the biological activity and drug-like properties of a lead compound, and the defined structure of this compound makes it an ideal candidate for such efforts. nih.govresearchgate.net
Exploration of its Utility in Chemical Biology Tools (e.g., photoaffinity labeling, fluorescent probes)
Chemical biology relies on custom-designed molecules to probe biological systems in real-time. The trifluoromethylphenyl moiety within this compound is particularly amenable to conversion into powerful chemical biology tools.
Photoaffinity Labeling: The trifluoromethylphenyl group can be readily modified to include a diazirine group, creating a trifluoromethylphenyl diazirine (TPD). rsc.orgnih.gov TPDs are photo-reactive moieties that, upon exposure to UV light, form a highly reactive carbene that covalently binds to the nearest molecule—typically its biological target. nih.gov A TPD derivative of this compound could be synthesized to irreversibly label and identify its binding partners within a complex cellular lysate.
Fluorescent Probes: A fluorescent dye could be chemically conjugated to the piperidine nitrogen or an elaborated phenyl ring. Such a probe would allow for the visualization of target localization and trafficking within living cells using fluorescence microscopy. ed.ac.uk The development of small, minimally-perturbing fluorescent probes is a significant goal in chemical biology. ed.ac.uk
The ability to transform this compound into such tools would greatly enhance its research value, enabling direct identification of its molecular targets and visualization of its interactions in a native biological context.
Potential for Combination Studies with Other Small Molecules in Mechanistic Research
To unravel complex signaling pathways, researchers often use multiple small molecules in combination. One compound might be used to selectively activate or inhibit a specific target, while another is used to probe upstream or downstream events.
For example, in studies with the related compound TFMPP, co-administration with the 5-HT1A receptor partial agonist buspirone (B1668070) was used to investigate the specific receptor pharmacology underlying its behavioral effects. nih.gov This type of mechanistic study could be applied to this compound. Once its primary target is identified, it could be used in combination with:
Known agonists or antagonists of other receptors to investigate pathway crosstalk.
Enzyme inhibitors to determine the metabolic pathways involved in its signaling cascade.
Other pathway modulators to uncover synergistic or antagonistic functional relationships.
These studies are crucial for building a comprehensive picture of a compound's mechanism of action and the broader biological context in which its target operates.
Integration into High-Throughput Screening Campaigns for New Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of small molecules against a biological target. dovepress.com Compound libraries used for HTS are curated to contain a diverse range of chemical structures with lead-like properties.
The 2-phenylpiperidine scaffold has already proven its value in HTS. A screen of nearly 300,000 compounds identified molecules with this core as positive allosteric modulators of the EP2 receptor. nih.gov The inclusion of this compound and a library of its derivatives in future HTS campaigns would be a logical step for new target identification. researchgate.net Its unique trifluoromethoxy substitution provides chemical novelty that may lead to the discovery of hits for targets that are not modulated by other phenylpiperidine analogs. The amenability of HTS to automated, miniaturized formats would allow this compound to be efficiently screened against a wide array of enzymes, receptors, and cellular assays to uncover entirely new biological activities. cuanschutz.edunih.gov
Conclusion and Future Directions in 2 3 Trifluoromethoxy Phenyl Piperidine Research
Synthesis of Key Findings and Contributions to the Field
Currently, there are no published key findings or discernible contributions of 2-[3-(Trifluoromethoxy)phenyl]piperidine to any scientific field. The compound is absent from major pharmacological and chemical research literature, meaning its synthesis, properties, and potential applications have not been formally documented or investigated.
Unresolved Questions and Academic Challenges
The primary and most significant challenge is the complete lack of foundational research. All scientific questions regarding this compound remain unresolved. These include, but are not limited to:
Chemical Synthesis: Efficient and scalable synthetic routes have not been published.
Physicochemical Properties: Detailed characterization of its properties, such as solubility, stability, and crystal structure, is not available.
Toxicology: The safety profile of the compound has not been investigated.
Identification of Promising Avenues for Continued Fundamental Research
The field is open for fundamental research, starting with basic chemical and biological characterization. Promising avenues include:
Development of Synthetic Methodologies: Establishing a robust and efficient synthesis is the first critical step to enable further research.
In Vitro Screening: A broad-based in vitro screening campaign against a panel of common biological targets (e.g., G-protein coupled receptors, ion channels, enzymes) could identify potential areas of biological activity.
Computational Modeling: Molecular modeling and docking studies could predict potential biological targets and guide initial experimental work.
Potential for Advancing Understanding of Biological Systems Through Compound-Based Investigations
Phenylpiperidine derivatives are known to interact with a variety of biological systems, particularly within the central nervous system. painphysicianjournal.comwikipedia.org Once the biological targets of this compound are identified, it could serve as a valuable chemical probe to investigate the function and pharmacology of those specific targets. The trifluoromethoxy group can significantly alter properties such as lipophilicity and metabolic stability, potentially offering unique pharmacological profiles compared to other phenylpiperidine analogs.
Methodological Innovations Required for Future Studies
At this nascent stage, standard methodologies for chemical synthesis, purification, characterization, and biological screening are sufficient. Future studies may require methodological innovations depending on the specific biological activities and targets that are discovered. For instance, if the compound is found to have a novel mechanism of action, new assay development may be necessary.
Collaborative Opportunities in Interdisciplinary Research
The initial exploration of this compound presents an ideal opportunity for interdisciplinary collaboration. Synthetic organic chemists would be needed to produce the compound, while pharmacologists and biochemists would be essential for biological screening and target identification. Further down the line, collaborations with computational chemists, structural biologists, and toxicologists would be invaluable to build a comprehensive understanding of the compound's properties and potential.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 2-[3-(Trifluoromethoxy)phenyl]piperidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of a trifluoromethoxy-substituted aryl halide with a piperidine precursor via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
- Step 2 : Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization.
- Key Analytical Tools : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95% recommended for biological assays) .
- Data Table :
| Synthetic Route | Yield (%) | Purity (%) | Key Reagents/Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 92–98 | K₂CO₃, DMF, 80°C |
| Reductive Amination | 50–60 | 85–90 | NaBH₃CN, MeOH, RT |
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?
- The trifluoromethoxy (OCF₃) group enhances lipophilicity (logP increases by ~0.5–1.0 units) and metabolic stability compared to methoxy groups. It also introduces steric and electronic effects, altering binding affinity in receptor interactions .
Q. What are the primary biological targets of this compound in preliminary assays?
- The compound has shown moderate activity as a σ-1 receptor modulator (IC₅₀ ~200 nM) and weak inhibition of monoamine oxidases (MAO-B, IC₅₀ >1 μM). Assays should use standardized protocols (e.g., radioligand binding for receptors, fluorometric kits for enzymes) .
Advanced Research Questions
Q. How can enantiomeric purity of chiral this compound derivatives be optimized?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Mn-salen complexes for epoxidation) .
- Resolution : Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H, 90:10 hexane/isopropanol) .
- Critical Parameter : Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS (>98% ee required for pharmacological studies) .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Case Study : Discrepancies in IC₅₀ values (e.g., 150 nM vs. 500 nM) may arise from:
- Assay Conditions : Differences in buffer pH, ion concentration, or temperature. Standardize to pH 7.4, 150 mM NaCl, 37°C .
- Protein Source : Recombinant vs. native receptors (e.g., HEK293-expressed vs. brain tissue σ-1 receptors). Validate targets with knockout models .
Q. How does the substitution pattern on the piperidine ring affect structure-activity relationships (SAR)?
- SAR Insights :
- Position 2 : Substitution with aryl groups (e.g., phenyl) enhances σ-1 affinity but reduces solubility.
- Position 3 : Trifluoromethoxy at the 3-position improves blood-brain barrier penetration (logBB >0.3) .
- Data Table :
| Derivative | σ-1 Receptor IC₅₀ (nM) | logP | Solubility (μM) |
|---|---|---|---|
| 2-Phenyl | 180 ± 20 | 2.8 | 15 |
| 3-Fluorophenyl | 420 ± 50 | 2.3 | 45 |
Q. What computational methods predict the binding mode of this compound to neuronal receptors?
- Approach :
- Docking : Use AutoDock Vina with σ-1 receptor crystal structures (PDB: 5HK1). The trifluoromethoxy group participates in hydrophobic pockets near Leu95 and Tyr103 .
- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes (≥100 ns trajectories) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?
- Factors :
- Metabolic Activation : In vitro assays lack liver enzymes (e.g., CYP3A4). Test metabolites (e.g., N-oxides) using S9 liver fractions .
- Tissue Penetration : Poor in vivo bioavailability may require formulation optimization (e.g., PEGylation or lipid nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
